molecular formula C14H16FN B2449050 3-Cyclohexyl-6-fluoro-1H-indole CAS No. 1638607-16-5

3-Cyclohexyl-6-fluoro-1H-indole

Cat. No.: B2449050
CAS No.: 1638607-16-5
M. Wt: 217.287
InChI Key: DFLFYHOIFVTBOH-UHFFFAOYSA-N
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Description

3-Cyclohexyl-6-fluoro-1H-indole is a synthetic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-6-fluoro-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylamine and 6-fluoroindole.

    Cyclohexylation: The cyclohexyl group is introduced into the indole ring through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride.

    Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-6-fluoro-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like halogens or nitrating agents under controlled conditions.

Major Products

Scientific Research Applications

3-Cyclohexyl-6-fluoro-1H-indole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-6-fluoro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Cyclohexyl-1H-indole: Lacks the fluorine atom, which may result in different biological activities and stability.

    6-Fluoro-1H-indole: Lacks the cyclohexyl group, which may affect its overall properties and applications.

Properties

IUPAC Name

3-cyclohexyl-6-fluoro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN/c15-11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h6-10,16H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLFYHOIFVTBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CNC3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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